molecular formula C24H26ClN3O4 B12172299 3-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

3-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

Cat. No.: B12172299
M. Wt: 455.9 g/mol
InChI Key: CLZHCWPXZSAHHV-UHFFFAOYSA-N
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Description

3-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is a complex organic compound that features a benzazepine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by its coupling with the benzazepine core. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like cesium carbonate .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

3-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while reduction could produce an alcohol .

Scientific Research Applications

3-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential use as an antidepressant or antipsychotic.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets. It is believed to modulate neurotransmitter systems in the brain, particularly by binding to serotonin and dopamine receptors. This interaction can influence mood and behavior, making it a candidate for treating psychiatric disorders .

Properties

Molecular Formula

C24H26ClN3O4

Molecular Weight

455.9 g/mol

IUPAC Name

3-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-7,8-dimethoxy-1H-3-benzazepin-2-one

InChI

InChI=1S/C24H26ClN3O4/c1-31-21-13-17-7-8-28(23(29)15-18(17)14-22(21)32-2)16-24(30)27-11-9-26(10-12-27)20-5-3-19(25)4-6-20/h3-8,13-14H,9-12,15-16H2,1-2H3

InChI Key

CLZHCWPXZSAHHV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl)OC

Origin of Product

United States

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